6,6-dimethyl-3-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one
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Overview
Description
6,6-dimethyl-3-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one is an organic compound that belongs to the class of benzisoxazoles Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzisoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-3-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzisoxazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzisoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzisoxazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. Detailed studies on its mechanism of action would involve biochemical assays, molecular docking studies, and in vivo experiments.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-2,1-benzisoxazol-4(5H)-one: Lacks the 6,6-dimethyl and 3-phenyl substituents.
3-phenyl-2,1-benzisoxazole: Lacks the 6,6-dimethyl and 6,7-dihydro substituents.
6,6-dimethyl-2,1-benzisoxazole: Lacks the 3-phenyl and 6,7-dihydro substituents.
Uniqueness
6,6-dimethyl-3-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one is unique due to the presence of both the 6,6-dimethyl and 3-phenyl substituents, which can significantly influence its chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
6,6-dimethyl-3-phenyl-5,7-dihydro-2,1-benzoxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-15(2)8-11-13(12(17)9-15)14(18-16-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTFDPUNAIZGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NOC(=C2C(=O)C1)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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